molecular formula C15H16N6O2 B12513024 N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide

N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide

Cat. No.: B12513024
M. Wt: 312.33 g/mol
InChI Key: GQMRJJJFBHOGHS-UHFFFAOYSA-N
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Description

N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a phenoxyethyl group, and an iminoformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo[1,5-a]pyrimidine core.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenoxyethyl halide reacts with the triazolo[1,5-a]pyrimidine intermediate.

    Formation of the Iminoformamide Moiety:

Industrial Production Methods

Industrial production of N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the iminoformamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the phenoxyethyl group or the triazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halides, acids, and bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to interact with key amino acid residues in the active site, enhancing its inhibitory potency.

Comparison with Similar Compounds

N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide can be compared with other triazolopyrimidine derivatives:

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

N-methoxy-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

InChI

InChI=1S/C15H16N6O2/c1-11(23-12-6-4-3-5-7-12)13-8-9-16-15-19-14(20-21(13)15)17-10-18-22-2/h3-11H,1-2H3,(H,17,18,20)

InChI Key

GQMRJJJFBHOGHS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=CC=C3

Origin of Product

United States

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